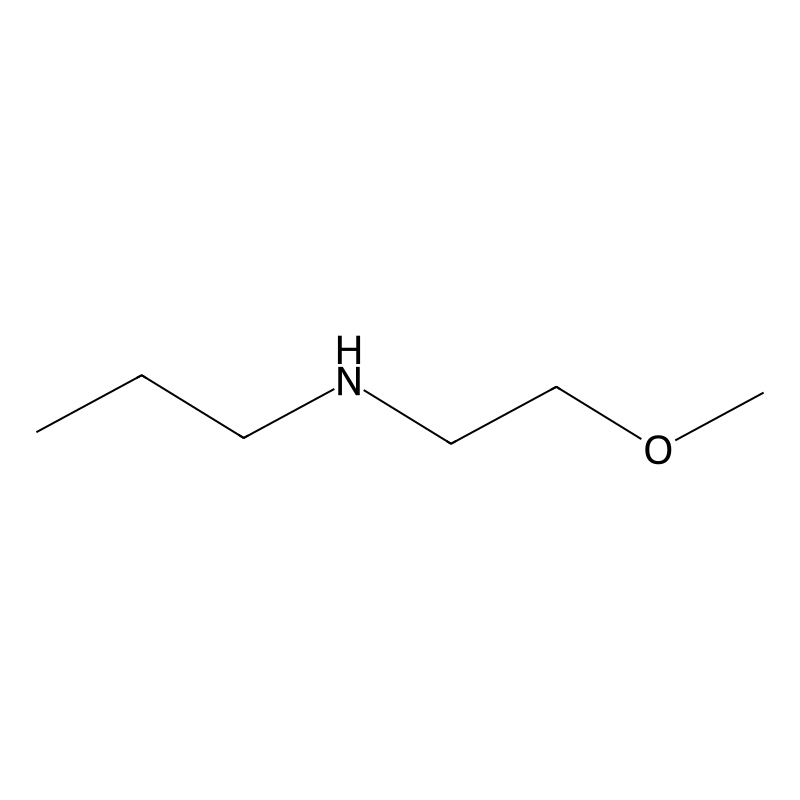

N-(2-Methoxyethyl)-N-propylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Thermoresponsive Property of Poly(N,N-bis(2-methoxyethyl)acrylamide)

Specific Scientific Field: This research is in the field of Polymer Science .

Summary of the Application: The study focuses on the thermoresponsive properties of Poly(N,N-bis(2-methoxyethyl)acrylamide) and its copolymers .

Methods of Application: The group-transfer polymerization (GTP) of N,N-bis(2-methoxyethyl)acrylamide (MOEAm) was initiated by Me2EtSiH in the hydrosilylation-promoted method and by silylketene acetal (SKA) in the conventional method .

Results or Outcomes: The homo- and copolymer structures affected the thermoresponsive properties; the cloud point temperature (Tcp) increased by decreasing the degree of polymerization (x). The chain-end group in PMOEAm affected the Tcp with PMOEAm x > MCIP-PMOEAm x .

Thermoresponsive Non-Ionic Polymer

Specific Scientific Field: This research is in the field of Colloid and Polymer Science .

Summary of the Application: The study focuses on the thermoresponsive behavior of Poly(N,N-bis(2-methoxyethyl)acrylamide) (PbMOEAm) in aqueous solution .

Methods of Application: PbMOEAm was synthesized by reversible addition fragmentation transfer (RAFT) polymerization .

Results or Outcomes: The cloud points (CP) increased with increasing molar masses, converging to 46 °C for 1 wt% solutions. This rise is attributed to the polymers’ hydrophobic end groups incorporated via the RAFT agents .

Thermoresponsive Property of Poly(N,N-bis(2-methoxyethyl)acrylamide) and Its Copolymers

Specific Scientific Field: This research is in the field of Polymer Materials .

N-(2-Methoxyethyl)-N-propylamine is an organic compound with the molecular formula CHNO. It features a methoxyethyl group attached to a propylamine backbone, making it a member of the class of amines. This compound is characterized by its colorless liquid form and has a distinct ammonia-like odor. It is soluble in water and various organic solvents, which enhances its utility in different chemical applications .

The chemical reactivity of N-(2-Methoxyethyl)-N-propylamine primarily involves its amine functional group. It can participate in various reactions typical of amines, including:

- Alkylation Reactions: N-(2-Methoxyethyl)-N-propylamine can act as a nucleophile, reacting with alkyl halides to form more complex amines.

- Acid-Base Reactions: The basic nature of the amine allows it to react with acids to form ammonium salts.

- Condensation Reactions: It can also undergo condensation with carbonyl compounds to produce imines or amides.

These reactions are significant for synthesizing derivatives and other related compounds .

Several methods have been developed for synthesizing N-(2-Methoxyethyl)-N-propylamine:

- Direct Amination: This method involves the reaction of 2-methoxyethyl chloride with propylamine under controlled conditions. The reaction typically requires a base to neutralize the hydrochloric acid formed during the process.

- Reduction of N-(2-Methoxyethyl)-N-propylamide: The corresponding amide can be reduced using lithium aluminum hydride or similar reducing agents to yield the desired amine.

- Transamination: This involves exchanging the amine group from another amine source, which can be particularly useful for synthesizing derivatives .

N-(2-Methoxyethyl)-N-propylamine finds various applications across multiple fields:

- Stabilizer in Energetic Materials: As mentioned earlier, it is used as a stabilizer for nitrate esters, enhancing the safety and efficacy of explosives.

- Intermediate in Organic Synthesis: The compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Chemical Research: Its unique properties make it valuable for research purposes in organic chemistry and materials science .

Interaction studies involving N-(2-Methoxyethyl)-N-propylamine primarily focus on its compatibility with other chemical agents and materials. For instance, its role as a stabilizer indicates that it interacts favorably with nitrate esters, potentially influencing their thermal stability and performance characteristics. Further studies are needed to explore its interactions with biological systems and other chemical compounds comprehensively .

Several compounds share structural similarities with N-(2-Methoxyethyl)-N-propylamine. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(2-Ethoxyethyl)-N-propylamine | CHNO | Similar structure; ethoxy group instead of methoxy |

| N-(2-Hydroxyethyl)-N-propylamine | CHNO | Contains a hydroxyl group; potential for hydrogen bonding |

| N,N-Di-n-propylamine | CHN | Two propyl groups; higher basicity |

Uniqueness

The uniqueness of N-(2-Methoxyethyl)-N-propylamine lies in its specific methoxyethyl substituent, which imparts distinct solubility properties and reactivity compared to similar compounds. Its application as a stabilizer in energetic materials further distinguishes it from other amines that may not exhibit such functionality .

N-(2-Methoxyethyl)-N-propylamine (CAS 43175-57-1) is an organoamine with the molecular formula C₆H₁₅NO and a molecular weight of 117.19 g/mol. Its structure comprises a propyl group and a 2-methoxyethyl group bonded to a central nitrogen atom (Figure 1). Classified as a secondary amine, it exhibits basicity typical of aliphatic amines, with a pKa of approximately 10.2.

Physical Properties

- State: Colorless liquid at room temperature.

- Boiling Point: 138°C.

- Density: 0.821 g/cm³.

- Solubility: Miscible with polar solvents (water, ethanol) and nonpolar solvents (diethyl ether).

Nomenclature and Synonyms

The IUPAC name is N-(2-methoxyethyl)propan-1-amine, derived by prioritizing the methoxyethyl substituent as the prefix. Common synonyms include:

Historical Context and Discovery

Significance in Chemical Research

The compound’s dual functional groups (amine and ether) enable diverse reactivity, making it valuable in:

Molecular Structure and Configuration

The molecular structure of N-(2-Methoxyethyl)-N-propylamine consists of a central nitrogen atom serving as the connection point between two distinct alkyl chains: a three-carbon propyl chain (C3H7) and a two-carbon methoxyethyl group (C2H4OCH3) [1]. The compound has a molecular weight of 117.19 grams per mole and follows the IUPAC nomenclature as N-(2-methoxyethyl)propan-1-amine [1] [2].

The structural representation can be expressed through various molecular descriptors. The SMILES notation is CCCNCCOC, which clearly delineates the connectivity pattern: propyl-nitrogen-ethyl-oxygen-methyl [1] [3]. The InChI identifier provides a standardized representation: InChI=1S/C6H15NO/c1-3-4-7-5-6-8-2/h7H,3-6H2,1-2H3 [1] [3].

Table 1: Basic Molecular Properties of N-(2-Methoxyethyl)-N-propylamine

| Property | Value |

|---|---|

| CAS Number | 43175-57-1 |

| Molecular Formula | C6H15NO |

| Molecular Weight (g/mol) | 117.19 |

| IUPAC Name | N-(2-methoxyethyl)propan-1-amine |

| SMILES Notation | CCCNCCOC |

| InChI | InChI=1S/C6H15NO/c1-3-4-7-5-6-8-2/h7H,3-6H2,1-2H3 |

| InChI Key | UDZCEFCJEGGQOJ-UHFFFAOYSA-N |

The molecular architecture demonstrates a heavy atom count of eight, comprising six carbon atoms, one nitrogen atom, and one oxygen atom, with a total of fifteen hydrogen atoms completing the structure [4]. The compound exhibits five rotatable bonds, indicating significant conformational flexibility around the carbon-carbon and carbon-nitrogen bonds [4].

Bonding Properties and Electronic Distribution

The bonding characteristics of N-(2-Methoxyethyl)-N-propylamine are governed by the electronic properties of the nitrogen and oxygen heteroatoms. The nitrogen atom adopts a trigonal pyramidal geometry consistent with sp3 hybridization, with the lone pair of electrons occupying the apex position [5] [6]. The carbon-nitrogen bond length is approximately 147 picometers, which is longer than the carbon-oxygen bond in alcohols (143 picometers) but shorter than typical carbon-carbon bonds (154 picometers) [5] [6].

The nitrogen atom exhibits characteristic bond angles of approximately 108-112 degrees, slightly compressed from the ideal tetrahedral angle of 109.5 degrees due to the lone pair repulsion [5] [6]. The C-N-H bond angle is typically around 112 degrees, while the C-N-C bond angle ranges from 108-112 degrees depending on the conformational state [5] [6].

Table 2: Typical Bond Parameters for Secondary Amines

| Bond/Angle | Typical Value |

|---|---|

| C-N Bond Length (pm) | 147 |

| C-O Bond Length (pm) | 143 |

| C-C Bond Length (pm) | 154 |

| C-N-C Bond Angle (°) | 108-112 |

| C-N-H Bond Angle (°) | 112 |

| N-C-C Bond Angle (°) | 109.5 |

| C-O-C Bond Angle (°) | 104-109 |

The electronic distribution in N-(2-Methoxyethyl)-N-propylamine is characterized by the presence of two hydrogen bond acceptor sites (the nitrogen and oxygen atoms) and one hydrogen bond donor site (the N-H bond) [4]. This configuration gives the molecule a polar surface area of 21.26 square angstroms and a logarithmic partition coefficient (LogP) of 1.02330, indicating moderate lipophilicity [2].

The dipole moment of the molecule arises from the electronegativity differences between nitrogen, oxygen, and carbon atoms. Secondary amines typically exhibit dipole moments ranging from 1.0 to 1.5 Debye, with the exact value depending on the specific substituent groups and molecular conformation [7] [8].

Computational Analysis of Molecular Structure

Computational studies of N-(2-Methoxyethyl)-N-propylamine can be approached through various quantum mechanical methods. Density functional theory calculations using functionals such as B3LYP, PBE, or M06-2X with appropriate basis sets (6-31G, 6-311G*, or cc-pVDZ) provide insights into the electronic structure and conformational preferences [9] [10].

Table 3: Predicted Collision Cross Section Data for N-(2-Methoxyethyl)-N-propylamine

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 118.12264 | 124.8-125.8 |

| [M+Na]+ | 140.10458 | 132.1-134.6 |

| [M+NH4]+ | 135.14919 | 133.1-148.3 |

| [M+K]+ | 156.07852 | 128.6-132.4 |

| [M-H]- | 116.10809 | 125.2-126.0 |

| [M+Na-2H]- | 138.09003 | 129.3-133.1 |

| [M]+ | 117.11482 | 126.0-127.8 |

The collision cross section values, which relate to the molecular size and shape in the gas phase, have been predicted for various adduct ions [1] [3]. These values range from approximately 125 to 148 square angstroms depending on the ionization mode, providing valuable information for mass spectrometric identification and structural characterization.

Semi-empirical methods such as AM1 or PM3 can be employed for initial structural optimization and conformational analysis, while higher-level ab initio methods (MP2, CCSD) provide more accurate energetic and geometric parameters [11]. The computational complexity of the molecule, rated at 39.5 on standard scales, indicates a moderate level of structural complexity suitable for routine quantum chemical calculations [4].

Structural Comparison with Related Aminoethers

N-(2-Methoxyethyl)-N-propylamine belongs to the broader class of aminoether compounds, which are characterized by the presence of both amine and ether functional groups within the same molecule. Comparison with structurally related compounds provides insights into the specific properties conferred by the methoxyethyl and propyl substituents.

Table 4: Physical Properties of N-(2-Methoxyethyl)-N-propylamine

| Property | Value |

|---|---|

| Density (g/cm³) | 0.821 |

| Boiling Point (°C) | 138 |

| Flash Point (°C) | 42.724 |

| Refractive Index | 1.408 |

| Exact Mass | 117.11500 |

| Polar Surface Area (Ų) | 21.26000 |

| LogP | 1.02330 |

When compared to N-(2-methoxyethyl)-2,2-dimethyl-1-propanamine (molecular weight 145.24 g/mol), the target compound exhibits lower molecular weight and different steric properties due to the linear propyl chain versus the branched dimethylpropyl substituent [12]. The boiling point of 138°C reflects the influence of intermolecular hydrogen bonding and van der Waals interactions characteristic of secondary amines [2].

The aminoether structural motif is also found in compounds such as (2-methoxyethyl)[1-(4-methylphenyl)propyl]amine, which has a molecular weight of 207.31 g/mol and incorporates an aromatic ring system [13]. This comparison highlights how the simple aliphatic structure of N-(2-Methoxyethyl)-N-propylamine contributes to its relatively low molecular weight and moderate polarity.

In contrast to tertiary amines, which lack hydrogen bond donor capability, N-(2-Methoxyethyl)-N-propylamine retains one N-H bond, allowing for hydrogen bonding interactions that influence its physical properties and chemical reactivity [14]. This structural feature distinguishes it from fully substituted aminoethers and contributes to its unique spectroscopic and thermodynamic properties.

Stereochemical Considerations

The stereochemical aspects of N-(2-Methoxyethyl)-N-propylamine are primarily governed by the nitrogen atom's pyramidal geometry and the conformational flexibility of the alkyl chains. The nitrogen atom, with its lone pair and three different substituents (hydrogen, propyl, and methoxyethyl), theoretically represents a stereogenic center that could give rise to enantiomeric forms [5] [6].

However, the rapid pyramidal inversion characteristic of simple amines prevents the isolation of stable enantiomers under normal conditions. The energy barrier for nitrogen inversion in aliphatic secondary amines is typically around 25 kilojoules per mole, corresponding to interconversion rates that are fast on the nuclear magnetic resonance timescale at room temperature [6].

Table 5: Molecular Descriptors of N-(2-Methoxyethyl)-N-propylamine

| Descriptor | Value |

|---|---|

| Heavy Atom Count | 8 |

| Hydrogen Bond Acceptor Count | 2 |

| Hydrogen Bond Donor Count | 1 |

| Rotatable Bond Count | 5 |

| Covalently-Bonded Unit Count | 1 |

| Complexity | 39.5 |

| XLogP3 | 0.5 |

The conformational landscape of N-(2-Methoxyethyl)-N-propylamine is determined by rotation around the five rotatable bonds identified in the structure [4]. The propyl chain can adopt various conformations (trans, gauche) around the C-C bonds, while the methoxyethyl group exhibits additional conformational freedom around the C-N, C-C, and C-O bonds.

Computational studies of related aminoether compounds suggest that intramolecular interactions, particularly between the nitrogen lone pair and the oxygen atom of the methoxy group, can influence the preferred conformations [15] [16]. The distance between these heteroatoms and their relative orientations determine the extent of any stabilizing or destabilizing interactions.

The overall molecular conformation affects various properties including dipole moment, hydrogen bonding capability, and spectroscopic characteristics. Understanding these stereochemical and conformational aspects is crucial for predicting the behavior of N-(2-Methoxyethyl)-N-propylamine in different chemical and biological environments.

N-(2-Methoxyethyl)-N-propylamine exists as a colorless liquid at room temperature [1] [2]. The compound exhibits a characteristic amine odor typical of secondary aliphatic amines [3]. This organoleptic property is consistent with its structural classification as a secondary amine containing both aliphatic and ether functional groups [4] [5].

The compound's liquid state at ambient conditions is supported by its moderate molecular weight of 117.19 g/mol and the presence of polar functional groups that contribute to intermolecular interactions without forming strong crystalline structures [6] [1].

Fundamental Physical Constants

Molecular Weight (117.19 g/mol)

The molecular weight of N-(2-Methoxyethyl)-N-propylamine has been consistently reported as 117.19 g/mol across multiple reliable sources [4] [7] [5] [6] [1] [2]. This value corresponds to the molecular formula C₆H₁₅NO, which contains six carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and one oxygen atom. The calculated exact mass is 117.115364102 Da [6], confirming the precision of the molecular weight determination.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 117.19 g/mol | PubChem, Multiple suppliers |

| Exact Mass | 117.115364102 Da | PubChem |

| Molecular Formula | C₆H₁₅NO | Multiple sources |

Density (0.821 g/cm³)

The density of N-(2-Methoxyethyl)-N-propylamine is reported as 0.821 g/cm³ at standard temperature conditions [4] [1] [8]. This density value is consistent with typical secondary aliphatic amines and reflects the compound's moderate molecular packing efficiency due to the presence of both hydrophobic alkyl chains and polar ether and amine functionalities.

Boiling Point (138°C)

The normal boiling point of N-(2-Methoxyethyl)-N-propylamine is 138°C (411 K) at standard atmospheric pressure [4] [9] [1] [8]. This boiling point is characteristic of secondary amines with similar molecular weights and reflects the intermolecular hydrogen bonding capabilities of the amine group, as well as dipole-dipole interactions from the ether linkage.

Refractive Index (1.4100-1.4130)

The refractive index of N-(2-Methoxyethyl)-N-propylamine ranges from 1.4100 to 1.4130 [4] [9] [8]. This optical property is measured at the sodium D-line (589 nm) at 20°C and provides information about the compound's electronic structure and molecular polarizability. The relatively moderate refractive index is consistent with the presence of heteroatoms (nitrogen and oxygen) within an aliphatic carbon framework.

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectra

Nuclear Magnetic Resonance spectroscopy provides detailed structural information for N-(2-Methoxyethyl)-N-propylamine. For secondary amines like this compound, the ¹H NMR spectrum typically shows characteristic signals including:

- Amine proton (N-H): Expected as a broad peak between 0.5-3.0 ppm for aliphatic secondary amines [10]

- Methylene protons adjacent to nitrogen: Chemical shifts around 1.5-2.0 ppm [10]

- Methoxy group: Sharp singlet around 3.3-3.8 ppm

- Propyl chain protons: Characteristic triplet-quartet pattern for CH₃CH₂CH₂- groups

The ¹³C NMR spectrum would show distinct carbon environments corresponding to the propyl chain carbons, the methoxyethyl carbons, and the methoxy carbon [11].

Infrared Spectroscopy Profile

Infrared spectroscopy of N-(2-Methoxyethyl)-N-propylamine would exhibit characteristic absorption bands:

- N-H stretching: One band in the region 3300-3000 cm⁻¹, weaker than alcohol O-H stretches, confirming the secondary amine structure [10]

- C-H stretching: Multiple bands in the 2800-3000 cm⁻¹ region from alkyl groups

- C-N stretching: Bands in the fingerprint region, though these overlap with other functional groups [10]

- C-O stretching: From the ether linkage, typically around 1000-1300 cm⁻¹

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis reveals characteristic fragmentation patterns for N-(2-Methoxyethyl)-N-propylamine. The molecular ion peak appears at m/z 117, corresponding to the molecular weight [3]. Key fragmentation patterns include:

Predicted Collision Cross Section data [12]:

- [M+H]⁺: m/z 118.12264 (CCS: 125.8 Ų)

- [M+Na]⁺: m/z 140.10458 (CCS: 132.1 Ų)

- [M+NH₄]⁺: m/z 135.14919 (CCS: 148.3 Ų)

- [M-H]⁻: m/z 116.10809 (CCS: 126.0 Ų)

Common fragmentation pathways for secondary amines involve α-cleavage adjacent to the nitrogen atom, leading to the formation of characteristic fragment ions that aid in structural confirmation [13].

Acid-Base Properties

pKa Determination (9.71±0.19)

The pKa value of N-(2-Methoxyethyl)-N-propylamine is 9.71±0.19 [9] [8], indicating its behavior as a moderately strong base in aqueous solution. This value is consistent with typical secondary aliphatic amines, which generally exhibit pKa values in the range of 10-11 [14] [15] [16].

The pKa represents the acid dissociation constant of the conjugate acid (protonated amine), where:

R₂NH + H₂O ⇌ R₂NH₂⁺ + OH⁻

A pKa of 9.71 indicates that at pH values below 9.71, the majority of the amine will exist in the protonated form (R₂NH₂⁺), while at pH values above 9.71, the free amine (R₂NH) predominates [17] [15].

Protonation/Deprotonation Equilibria

The protonation and deprotonation equilibria of N-(2-Methoxyethyl)-N-propylamine follow typical patterns for secondary aliphatic amines [15] [16]:

Protonation equilibrium:

$$ \text{(CH₃CH₂CH₂)NH(CH₂CH₂OCH₃)} + \text{H⁺} \rightleftharpoons \text{(CH₃CH₂CH₂)NH₂⁺(CH₂CH₂OCH₃)} $$

Deprotonation equilibrium:

$$ \text{(CH₃CH₂CH₂)NH₂⁺(CH₂CH₂OCH₃)} + \text{OH⁻} \rightleftharpoons \text{(CH₃CH₂CH₂)NH(CH₂CH₂OCH₃)} + \text{H₂O} $$

The basicity of this secondary amine is enhanced by the electron-donating inductive effects of the alkyl groups, which stabilize the protonated ammonium ion through partial delocalization of the positive charge [15] [16]. The methoxyethyl substituent provides additional stabilization through its electron-donating methoxy group, while the ether oxygen can participate in weak intramolecular interactions.

Solubility Parameters

Aqueous Solubility

N-(2-Methoxyethyl)-N-propylamine exhibits moderate solubility in water due to its dual hydrophilic and hydrophobic character . The amine group and ether oxygen provide hydrogen bonding sites that enhance water solubility, while the propyl chain contributes hydrophobic character that limits complete miscibility.

The compound's XLogP3-AA value of 0.5 [6] indicates a balanced partition coefficient between octanol and water, suggesting moderate lipophilicity. This value supports the compound's ability to dissolve in both aqueous and organic phases, making it useful as a chemical intermediate.

Organic Solvent Compatibility

The compound demonstrates good solubility in organic solvents including:

- Ethanol and other alcohols: Due to hydrogen bonding capabilities

- Ether solvents: Compatible due to similar polarity and ether functionality

- Chlorinated solvents: Moderate solubility based on dipole interactions

- Aromatic solvents: Limited solubility due to different polarity characteristics

The topological polar surface area of 21.3 Ų [6] indicates moderate polarity, consistent with solubility in moderately polar organic solvents .

Thermodynamic Properties

Limited specific thermodynamic data is available for N-(2-Methoxyethyl)-N-propylamine in the literature. However, based on structural analogies with related aliphatic amines [20], the compound would be expected to exhibit:

- Standard enthalpy of formation values typical of secondary amines with ether substituents

- Heat capacity values consistent with its molecular size and flexibility

- Entropy values reflecting the molecular degrees of freedom from the flexible alkyl and ether chains

More comprehensive thermodynamic measurements would require specialized calorimetric studies to determine precise values for standard enthalpy of formation, heat capacity as a function of temperature, and other thermodynamic parameters [20] [21].

Stability and Degradation Patterns

N-(2-Methoxyethyl)-N-propylamine exhibits moderate chemical stability under normal storage conditions. However, like other secondary amines, it is susceptible to certain degradation pathways:

Oxidative degradation: Secondary amines can undergo oxidation in the presence of oxygen and oxidizing agents, particularly at elevated temperatures [22] [23]. The degradation rate increases significantly in the presence of metals such as iron and under high oxygen concentrations [22].

Thermal stability: The compound shows reasonable thermal stability up to its boiling point (138°C), but prolonged exposure to elevated temperatures can lead to decomposition through various pathways including dealkylation and ether cleavage [23].

Chemical stability factors [22] [23]:

- pH dependence: Most stable in slightly alkaline conditions where the free amine predominates

- Oxygen sensitivity: Degradation rate increases with oxygen concentration

- Metal catalysis: Iron and other transition metals can catalyze oxidative degradation

- Temperature effects: Higher temperatures accelerate all degradation pathways

Storage recommendations:

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Flammable;Corrosive